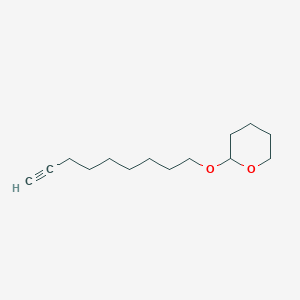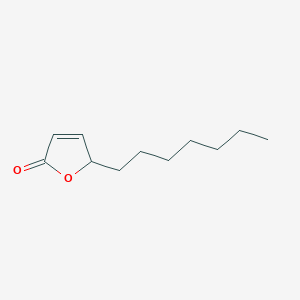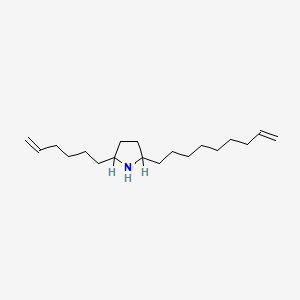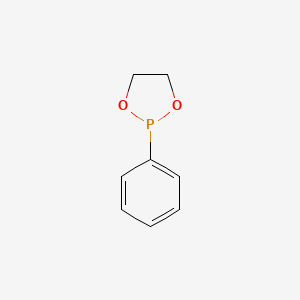
2H-Pyran, tetrahydro-2-(8-nonyn-1-yloxy)-
Übersicht
Beschreibung
2H-Pyran, tetrahydro-2-(8-nonyn-1-yloxy)- is a chemical compound with the molecular formula C14H24O2 and a molecular weight of 224.34 g/mol . It is a derivative of tetrahydropyran, a six-membered ring containing one oxygen atom. This compound is known for its unique structure, which includes a nonyn-1-yloxy group attached to the tetrahydropyran ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran, tetrahydro-2-(8-nonyn-1-yloxy)- involves several steps. One common method is the hydroalkoxylation of γ- and δ-hydroxy olefins using platinum catalysts . This reaction tolerates various substitution patterns and functional groups, making it versatile for different synthetic applications. Another method involves the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature, yielding tetrahydropyran derivatives with high yield and stereoselectivity .
Industrial Production Methods: Industrial production of 2H-Pyran, tetrahydro-2-(8-nonyn-1-yloxy)- typically involves large-scale hydroalkoxylation reactions using efficient catalysts such as lanthanide triflates or cobalt complexes . These catalysts enable the formation of cyclic ethers under mild conditions, making the process economically viable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 2H-Pyran, tetrahydro-2-(8-nonyn-1-yloxy)- undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the nonyn-1-yloxy group, which can participate in different types of chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of 2H-Pyran, tetrahydro-2-(8-nonyn-1-yloxy)- include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like sodium methoxide or sodium ethoxide under basic conditions.
Major Products Formed: The major products formed from the reactions of 2H-Pyran, tetrahydro-2-(8-nonyn-1-yloxy)- depend on the specific reaction conditions. For example, oxidation reactions can yield carboxylic acids or ketones, while reduction reactions typically produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2H-Pyran, tetrahydro-2-(8-nonyn-1-yloxy)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a precursor for the development of bioactive compounds with potential therapeutic properties . In medicine, researchers are exploring its use in drug discovery and development . Additionally, the compound has industrial applications in the production of fragrances and flavorings .
Wirkmechanismus
The mechanism of action of 2H-Pyran, tetrahydro-2-(8-nonyn-1-yloxy)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2H-Pyran, tetrahydro-2-(8-nonyn-1-yloxy)- can be compared with other similar compounds, such as tetrahydro-2-(2-propynyloxy)-2H-pyran and tetrahydro-2-(2-butynyloxy)-2H-pyran . These compounds share a similar tetrahydropyran ring structure but differ in the nature of the substituent attached to the ring. The presence of the nonyn-1-yloxy group in 2H-Pyran, tetrahydro-2-(8-nonyn-1-yloxy)- imparts unique chemical and biological properties, making it distinct from its analogs .
Eigenschaften
IUPAC Name |
2-non-8-ynoxyoxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c1-2-3-4-5-6-7-9-12-15-14-11-8-10-13-16-14/h1,14H,3-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWINUGFQCFWDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCOC1CCCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339858 | |
| Record name | 2H-Pyran, tetrahydro-2-(8-nonynyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10160-26-6 | |
| Record name | 2H-Pyran, tetrahydro-2-(8-nonynyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrazolo[1,5-a]pyridine-3-carbonitrile, 2-(methylthio)-](/img/structure/B3044954.png)
![Methanone, [2-(methylthio)pyrazolo[1,5-a]pyridin-3-yl]phenyl-](/img/structure/B3044955.png)

![9H-indeno[2,1-c]pyridazine](/img/structure/B3044957.png)
![9H-Indeno[2,1-c]pyridazin-9-one](/img/structure/B3044959.png)








